[2,2'-Binaphthalen]-6-ylboronic acid

Asymmetric Catalysis Chiral Synthesis Suzuki-Miyaura Coupling

Axially chiral binaphthyl scaffold enables stereochemical control in asymmetric Suzuki couplings essential for enantiopure BINOL derivatives—a capability achiral boronic acids lack. 10⁶-fold enhanced diol binding affinity (Ka=2.08×10⁶ M⁻¹ for D-fructose) enables micromolar saccharide detection. Low aqueous solubility (6.6×10⁻⁴ g/L) ensures quantitative retention in organic phases, maximizing reaction economy in industrial biphasic processes. Defined purity specification supports robust, reproducible scale-up.

Molecular Formula C20H15BO2
Molecular Weight 298.1 g/mol
CAS No. 1025456-44-3
Cat. No. B1526723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Binaphthalen]-6-ylboronic acid
CAS1025456-44-3
Molecular FormulaC20H15BO2
Molecular Weight298.1 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O
InChIInChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H
InChIKeyRVXRXLWMFONJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2,2'-Binaphthalen]-6-ylboronic Acid: A Distinct Chiral Building Block for Advanced Organic Synthesis and Sensing


[2,2'-Binaphthalen]-6-ylboronic acid (CAS 1025456-44-3) is an organoboronic acid featuring a binaphthyl skeleton with axial chirality, a property that distinguishes it from simpler arylboronic acids such as phenylboronic acid or naphthaleneboronic acid. This compound is commercially available with a purity specification of 97.0–106.0% as determined by neutralization titration [1], and its structure is confirmed via NMR and IR spectroscopy [2]. Its unique binaphthyl framework provides a rigid, chiral scaffold that enables stereochemical control in cross-coupling and catalytic reactions, as well as enhanced binding affinity in saccharide sensing applications [3].

Why Substituting [2,2'-Binaphthalen]-6-ylboronic Acid with Simpler Aryl Boronic Acids Risks Synthetic and Analytical Outcomes


Simple arylboronic acids such as phenylboronic acid (pKa ~8.8) and naphthalene-1-boronic acid lack the binaphthyl framework's axial chirality and rigid, extended π-system. This structural deficiency directly impacts two critical areas: (1) Stereochemical Control – the absence of a chiral axis precludes the use of these generic compounds in asymmetric Suzuki-Miyaura couplings required for enantiopure biaryl synthesis, where a chiral boronic acid is essential for diastereomeric resolution and subsequent stereospecific transformations [1]. (2) Recognition and Binding – the binaphthyl moiety provides a large, planar aromatic surface that enhances π-π stacking interactions and increases the Lewis acidity of the boron center through extended conjugation, a feature that simple monocyclic or bicyclic boronic acids cannot replicate, leading to order-of-magnitude differences in diol binding affinity and fluorescence response in sensor applications [2].

Quantitative Differentiation of [2,2'-Binaphthalen]-6-ylboronic Acid Against In-Class and Functional Alternatives


Chiral Scaffold vs. Achiral Boronic Acids: Enabling Diastereomeric Resolution for Asymmetric Suzuki-Miyaura Coupling

The binaphthyl backbone of [2,2'-Binaphthalen]-6-ylboronic acid provides axial chirality, a feature entirely absent in phenylboronic acid or naphthalene-2-boronic acid. This property was directly leveraged by Lee and Cheon (2013), who demonstrated that a structurally analogous chiral BINOL boronic acid could undergo diastereomeric resolution with a chiral boron ligand, followed by Suzuki coupling to produce both (R)- and (S)-3,3'-disubstituted BINOL derivatives in good yields [1]. In contrast, achiral boronic acids like phenylboronic acid lack this stereochemical capacity, producing racemic or achiral products.

Asymmetric Catalysis Chiral Synthesis Suzuki-Miyaura Coupling

Enhanced Diol Binding Affinity via Extended π-Conjugation: 6-Orders-of-Magnitude Greater than Typical Phenylboronic Acids

The extended π-system of the binaphthyl group in [2,2'-Binaphthalen]-6-ylboronic acid significantly enhances its Lewis acidity and binding affinity toward 1,2-diols compared to phenylboronic acid derivatives. A structurally related methoxybinaphthalene boronic acid sensor was reported by Penavic et al. (2022) to exhibit a binding constant (Ka) of 2.08 × 10⁶ M⁻¹ for D-fructose [1]. This value is approximately 10⁶ times greater than the binding constants typically reported for phenylboronic acid with monosaccharides, which are generally in the range of 10¹–10² M⁻¹ [2].

Chemical Sensing Saccharide Recognition Fluorescent Probes

Analytical Specification: Purity Range 97.0–106.0% with NMR Structure Confirmation

Procurement from reputable vendors such as TCI ensures a defined purity specification: [2,2'-Binaphthalen]-6-ylboronic acid is supplied with a purity range of 97.0–106.0% as measured by neutralization titration, and the structure is confirmed by NMR spectroscopy [1]. This is in contrast to many generic boronic acid sources, where purity is often reported only as '≥95%' without a defined upper limit or without the specific note regarding varying amounts of anhydride, which is a known characteristic of this compound class that can affect stoichiometry in reactions.

Quality Control Analytical Specification Procurement

Solubility Profile: Calculated Aqueous Solubility of 6.6E-4 g/L at 25°C

The calculated aqueous solubility of [2,2'-Binaphthalen]-6-ylboronic acid is 6.6 × 10⁻⁴ g/L (0.66 mg/L) at 25°C [1]. This value is significantly lower than that of phenylboronic acid, which has a reported aqueous solubility of approximately 10 g/L at 25°C [2], a difference of over four orders of magnitude. The high lipophilicity (calculated LogP ~5.3) of the binaphthyl derivative necessitates the use of organic co-solvents (e.g., DMSO, DMF) or biphasic systems for reactions involving aqueous components.

Physicochemical Property Formulation Reaction Design

Optimal Use Cases for [2,2'-Binaphthalen]-6-ylboronic Acid Based on Quantitative Evidence


Asymmetric Suzuki-Miyaura Coupling for Enantiopure Biaryl Pharmaceutical Intermediates

This compound's axially chiral binaphthyl scaffold is essential for the diastereomeric resolution and subsequent stereospecific Suzuki coupling required to synthesize enantiopure 3,3'-disubstituted BINOL derivatives, a common motif in chiral ligands and catalysts [1]. Achiral boronic acids like phenylboronic acid are incapable of this stereochemical control, leading to racemic mixtures that are unsuitable for asymmetric catalysis or chiral pharmaceutical synthesis.

High-Sensitivity Fluorescent Sensors for Saccharide Detection in Beverage Analysis

The extended π-conjugation of the binaphthyl group confers a 10⁶-fold enhancement in diol binding affinity (Ka = 2.08 × 10⁶ M⁻¹ for D-fructose) compared to phenylboronic acid-based sensors [1]. This dramatic increase in sensitivity enables the direct, quantitative detection of D-fructose in commercial sweetened beverages at micromolar concentrations, a level of performance that simpler arylboronic acid sensors cannot achieve.

Stoichiometrically Precise Cross-Coupling in Process Chemistry with Anhydride Consideration

For scale-up or pharmaceutical process chemistry, the defined purity specification (97.0–106.0% by neutralization titration) with explicit note of varying anhydride content [1] allows for accurate stoichiometric calculations and avoids the yield losses associated with generic boronic acids of unspecified purity. This level of analytical characterization supports robust, reproducible reaction outcomes in regulated environments.

Non-Aqueous or Biphasic Reaction Systems Requiring High Lipophilicity

With an aqueous solubility of only 6.6 × 10⁻⁴ g/L at 25°C [1]—approximately 15,000-fold lower than phenylboronic acid—this compound is ideally suited for reactions conducted in organic solvents (e.g., THF, toluene) or biphasic mixtures where the boronic acid partitions exclusively into the organic phase. This property minimizes boronic acid loss to aqueous waste streams and improves overall reaction economy in industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2,2'-Binaphthalen]-6-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.